molecular formula C22H35Cl2NO2 B010092 N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide CAS No. 103429-11-4

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide

Cat. No. B010092
M. Wt: 416.4 g/mol
InChI Key: QOMGCCJNANBUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide, also known as AEA, is an endocannabinoid that plays a crucial role in the endocannabinoid system. It is a lipid molecule that is produced in the body and acts as a natural agonist for the cannabinoid receptors. AEA has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism Of Action

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide acts as an agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain perception.

Biochemical And Physiological Effects

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce pain perception, and promote neurogenesis. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide also plays a role in the regulation of appetite, mood, and sleep.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in lab experiments is that it is a naturally occurring molecule in the body, which makes it easier to study its effects on physiological processes. However, N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide is a lipid molecule that is difficult to work with in the lab, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide. One area of interest is the role of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in the regulation of mood and anxiety. Another area of interest is the potential therapeutic applications of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in the treatment of pain and inflammation. Additionally, further research is needed to understand the mechanisms underlying the effects of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide on neurogenesis and appetite regulation.

Synthesis Methods

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide is synthesized in the body from arachidonic acid by the action of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). It can also be synthesized in the laboratory by the reaction of 3,5-dichloro-4-ethyl-2-hydroxybenzoyl chloride with tetradecylamine.

Scientific Research Applications

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has been found to have several potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has also been found to play a role in the regulation of appetite, mood, and sleep.

properties

CAS RN

103429-11-4

Product Name

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide

Molecular Formula

C22H35Cl2NO2

Molecular Weight

416.4 g/mol

IUPAC Name

N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide

InChI

InChI=1S/C22H35Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20(26)25-19-16-18(23)17(4-2)21(24)22(19)27/h16,27H,3-15H2,1-2H3,(H,25,26)

InChI Key

QOMGCCJNANBUPO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl

synonyms

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide

Origin of Product

United States

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